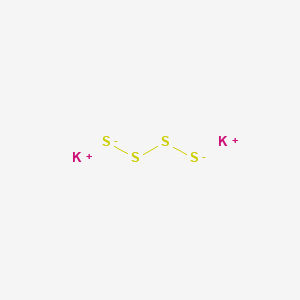
三水和塩化イリジウム(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium(III) chloride trihydrate, also known as iridium (III) chloride trihydrate, is an inorganic compound with the formula IrCl₃·3H₂O. This compound is a dark green solid that is highly hygroscopic and soluble in water. It is commonly used as a starting material for various iridium-based compounds and catalysts .
科学的研究の応用
Iridium(III) chloride trihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing various iridium complexes and catalysts.
Biology: Employed in the preparation of iridium-based probes for sensing and imaging applications.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the manufacture of electrodes, electroplating, and as a catalyst in various chemical reactions
作用機序
Target of Action
Iridium trichloride trihydrate is primarily used as a catalyst and a reagent in organic synthesis . It is also used as a source of iridium during the preparation of iridium nanocatalysts .
Mode of Action
It is known to be used in the preparation of cyclometalated iridium coumarin complexes . These complexes can be used as probes for sensing optical oxygen .
Biochemical Pathways
It is known to be involved in the synthesis of iridium nanocatalysts .
Result of Action
The result of the action of iridium trichloride trihydrate is the formation of iridium nanocatalysts or cyclometalated iridium coumarin complexes . These complexes can be used as probes for sensing optical oxygen .
Action Environment
The action of iridium trichloride trihydrate can be influenced by environmental factors. For instance, the trihydrate decomposes to the anhydrous form at 200 °C, which then oxidizes in air at 763 °C to iridium(IV) oxide, which then decomposes to iridium metal at 1070 °C . Under hydrogen, it is directly reduced at 190 °c to iridium metal .
準備方法
Synthetic Routes and Reaction Conditions: Iridium(III) chloride trihydrate can be synthesized by heating hydrated iridium (III) oxide with hydrochloric acid. The reaction typically involves the following steps:
- Hydrated iridium (III) oxide is mixed with hydrochloric acid.
- The mixture is heated to facilitate the reaction.
- The resulting product is iridium trichloride trihydrate .
Industrial Production Methods: In industrial settings, iridium trichloride trihydrate is produced by dissolving iridium metal in aqua regia (a mixture of nitric acid and hydrochloric acid) to form iridium tetrachloride. This is then reduced to iridium trichloride, which is subsequently hydrated to form the trihydrate .
化学反応の分析
Types of Reactions: Iridium(III) chloride trihydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form iridium (IV) oxide.
Reduction: It can be reduced to iridium metal using hydrogen gas.
Substitution: It reacts with ammonia to form ammine complexes.
Common Reagents and Conditions:
Oxidation: Heating in the presence of oxygen.
Reduction: Heating with hydrogen gas at elevated temperatures.
Substitution: Reacting with ammonia or ammonium hydroxide at elevated temperatures.
Major Products Formed:
Oxidation: Iridium (IV) oxide.
Reduction: Iridium metal.
Substitution: Pentaamminechloroiridium (III) chloride and other ammine complexes.
類似化合物との比較
Iridium(III) chloride trihydrate can be compared with other similar compounds, such as:
Rhodium (III) chloride: Similar in structure and reactivity but differs in its catalytic properties.
Platinum (II) chloride: Shares some chemical properties but has different applications, particularly in anticancer treatments.
Iridium (IV) oxide: An oxidation product of iridium trichloride trihydrate with distinct properties and uses.
Uniqueness: Iridium(III) chloride trihydrate is unique due to its high stability, ability to form a wide range of coordination complexes, and its applications in various fields, from industrial catalysis to biomedical research .
特性
IUPAC Name |
trichloroiridium;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ir.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXVUXPFZKMNF-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.Cl[Ir](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H6IrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13569-57-8 |
Source


|
| Record name | Iridium(III) chloride trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














